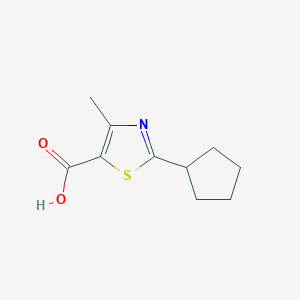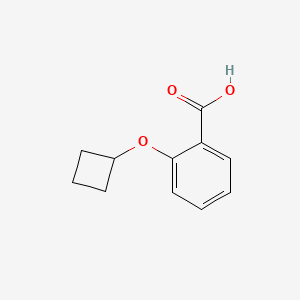
2-Cyclobutoxybenzoic acid
Vue d'ensemble
Description
2-Cyclobutoxybenzoic acid, also known as 4-(cyclobutylmethoxy) benzoic acid, is an organic compound of the benzoic acid family. It has a molecular weight of 192.21 .
Molecular Structure Analysis
The molecular formula of 2-Cyclobutoxybenzoic acid is C11H12O3 . The InChI code for this compound is 1S/C11H12O3/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) .
Physical And Chemical Properties Analysis
2-Cyclobutoxybenzoic acid has a molecular weight of 192.21 . It is stored at room temperature and has a physical form of oil . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Properties
Studies on compounds like gallic acid, a natural secondary metabolite closely related to benzoic acid derivatives, highlight significant anti-inflammatory and antioxidant properties. Gallic acid has been extensively researched for its potent anti-inflammatory properties, suggesting that similar compounds, including potentially 2-Cyclobutoxybenzoic acid, could offer therapeutic benefits in inflammatory diseases. Gallic acid modulates various signaling pathways, reducing the release of inflammatory cytokines and chemokines, hinting at the possible anti-inflammatory applications of 2-Cyclobutoxybenzoic acid in medical research (Bai et al., 2020).
Environmental Impact and Degradation Studies
Research on parabens, which are esters of para-hydroxybenzoic acid, reveals their widespread presence in aquatic environments due to their use in various consumer products. These studies are crucial for understanding the environmental fate and behavior of benzoic acid derivatives, including potentially 2-Cyclobutoxybenzoic acid. The environmental persistence and effects of these compounds underscore the importance of research into their degradation, bioaccumulation, and potential ecotoxicological effects (Haman et al., 2015).
Pharmacological and Therapeutic Research
The pharmacological activities of benzoic acid derivatives, including their potential roles in treating various diseases, are an area of active research. For instance, studies on gallic acid and its derivatives have shown promising results in addressing oxidative stress-induced neurodegeneration and other diseases, suggesting that 2-Cyclobutoxybenzoic acid could also possess similar beneficial properties. These findings highlight the importance of exploring the therapeutic potential of 2-Cyclobutoxybenzoic acid in pharmacological research (Gao et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
The interaction of this compound with its targets, and the resulting changes, are areas of ongoing research .
Biochemical Pathways
It is known that many small-molecule intermediates of metabolic pathways can act as intra- and extracellular signals influencing cellular responses . The exact pathways and downstream effects influenced by 2-Cyclobutoxybenzoic acid remain to be determined .
Pharmacokinetics
These properties, which impact the bioavailability of the compound, are crucial for understanding the pharmacokinetics of 2-Cyclobutoxybenzoic acid .
Propriétés
IUPAC Name |
2-cyclobutyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFXPZJDGPQGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxybenzoic acid | |
CAS RN |
1275723-72-2 | |
| Record name | 2-cyclobutoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)



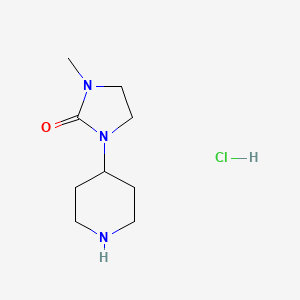


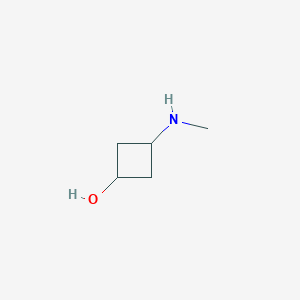

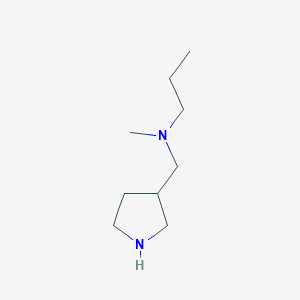
![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)
